molecular formula C7H7BrOS B2817692 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde CAS No. 887575-78-2

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde

Cat. No.: B2817692
CAS No.: 887575-78-2
M. Wt: 219.1
InChI Key: NPQKHLRFRRMFMK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and aldehyde functional groups, which make it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde typically involves the bromination of 2,5-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the desired position .

After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to its functional groups. The bromine atom and aldehyde group make it a reactive intermediate, allowing it to participate in nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to modify other molecules, making it useful in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKHLRFRRMFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887575-78-2
Record name 4-bromo-2,5-dimethylthiophene-3-carbaldehyde
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